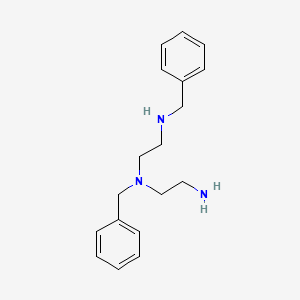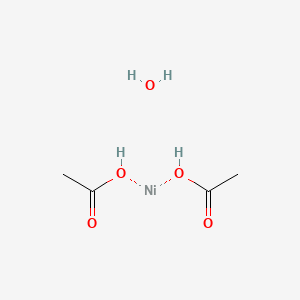
Nickel(II) acetate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nickel(II) acetate tetrahydrate, with the chemical formula Ni(CH₃CO₂)₂·4H₂O, is a green crystalline solid commonly used in various industrial and scientific applications. It is a coordination compound where nickel is bonded to two acetate ions and four water molecules. This compound is known for its solubility in water and methanol, and its primary use in electroplating .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nickel(II) acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction is as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ] Alternatively, nickel hydroxide can be used instead of nickel carbonate .
Industrial Production Methods: In industrial settings, the compound is typically produced by dissolving nickel carbonate or nickel hydroxide in acetic acid, followed by crystallization of the tetrahydrate form from the solution .
Analyse Chemischer Reaktionen
Types of Reactions: Nickel(II) acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nickel(III) compounds.
Reduction: It can be reduced to metallic nickel.
Substitution: The acetate ligands can be replaced by other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands like ammonia or ethylenediamine under controlled conditions.
Major Products Formed:
Oxidation: Nickel(III) acetate.
Reduction: Metallic nickel.
Substitution: Nickel complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Nickel(II) acetate tetrahydrate is widely used in scientific research due to its versatility:
Chemistry: Used as a precursor for the synthesis of nickel-based catalysts and coordination compounds.
Biology: Investigated for its potential effects on biological systems, including its role in enzyme activity.
Medicine: Studied for its potential use in cancer treatment due to its ability to interact with DNA.
Industry: Utilized in electroplating, as a mordant in dyeing textiles, and as a sealant for anodized aluminum.
Wirkmechanismus
The mechanism by which nickel(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, forming stable complexes. In biological systems, it can interact with proteins and DNA, potentially altering their function. The central nickel ion can undergo redox reactions, influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) chloride (NiCl₂): Another nickel(II) compound used in electroplating and as a catalyst.
Nickel(II) sulfate (NiSO₄): Commonly used in electroplating and as a mordant in dyeing.
Nickel(II) nitrate (Ni(NO₃)₂): Used in the preparation of nickel catalysts and in electroplating.
Uniqueness: Nickel(II) acetate tetrahydrate is unique due to its specific coordination with acetate ligands and water molecules, which provides distinct properties such as solubility and stability. Its ability to form various complexes makes it particularly valuable in coordination chemistry and catalysis .
Eigenschaften
Molekularformel |
C4H10NiO5 |
|---|---|
Molekulargewicht |
196.81 g/mol |
IUPAC-Name |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/2C2H4O2.Ni.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2 |
InChI-Schlüssel |
KPILVQXXHAIYBS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.O.[Ni] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


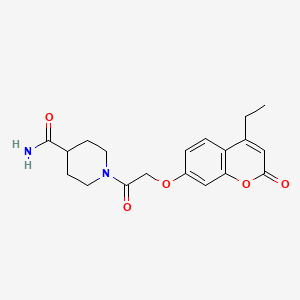

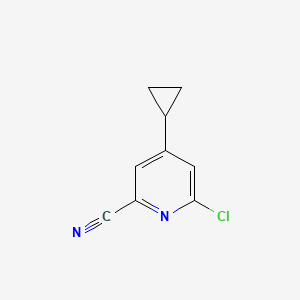
![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)
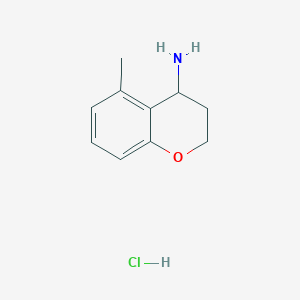

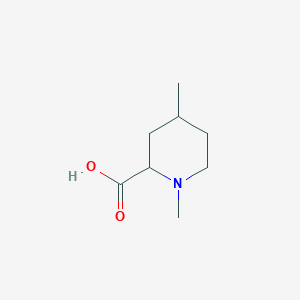
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)

![3,5-Diiodo-O-[3-iodo-4-(sulfooxy)phenyl]tyrosine](/img/structure/B14789343.png)
![[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
